(S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2hcl
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Overview
Description
(S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2hcl is a chemical compound that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2hcl typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom into the pyridine ring.
Amine Introduction: Conversion of the fluoropyridine intermediate to the desired amine.
Resolution: Separation of the enantiomers to obtain the (S)-enantiomer.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2hcl can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
(S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2hcl involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2hcl: The enantiomer of the compound, which may have different biological activities.
1-(5-Fluoropyridin-3-YL)ethan-1-amine: The non-chiral version of the compound.
Other Fluoropyridine Derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Uniqueness
(S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2hcl is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The (S)-enantiomer may exhibit distinct interactions with biological targets compared to its ®-enantiomer or other fluoropyridine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S)-1-(5-fluoropyridin-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUXZTBZBWCGOI-XRIGFGBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CN=C1)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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